4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
Description
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group at position 4, a ketone at position 5, and a carboxylic acid at position 2. Its molecular formula is C₆H₆N₂O₃ (MW: 154.12 g/mol). This compound is a key intermediate in medicinal chemistry, notably in the synthesis of GDC-0834, a Bruton’s tyrosine kinase (BTK) inhibitor investigated for rheumatoid arthritis treatment . It also serves as a pharmacophore in antitumor agents, demonstrating moderate to potent activity against c-Met kinase and cancer cell lines (MKN-45, A549, H460) .
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-methyl-5-oxopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-4(6(10)11)7-2-5(8)9/h2-3H,1H3,(H,10,11) |
InChI Key |
FVZNDMILWBKFCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=CC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic Acid
General Synthetic Approaches
The preparation of this compound generally involves multi-step synthetic sequences starting from substituted pyrazine derivatives or related heterocycles. Key strategies include:
- Oxidative transformations of precursor hydroxymethyl or aldehyde-substituted pyrazine derivatives to the corresponding carboxylic acid.
- Palladium-catalyzed carbonylation reactions to introduce the carboxyl group.
- Hydrolysis of ester intermediates to yield the free acid.
Specific Synthetic Routes
Palladium-Catalyzed Carbonylation and Hydrolysis
A recent study demonstrated a convenient synthesis route involving palladium-catalyzed carbonylation of iodo-substituted pyrazine derivatives under pressure in methanol to afford methyl esters, which were subsequently hydrolyzed to the corresponding carboxylic acids.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Regioselective iodination | N-Iodosuccinimide, N-methylmorpholine | High | Formation of 7-iodo derivatives |
| 2. Palladium-catalyzed carbonylation | Pd(dppf)Cl2, CO pressure, MeOH, elevated temperature | Moderate to high | Formation of methyl esters |
| 3. Alkaline hydrolysis | NaOH or KOH, aqueous solution | High | Conversion to free carboxylic acid |
This method is notable for its regioselectivity and mild conditions, providing a practical route to 4-oxo-4,5-dihydropyrazine carboxylic acids.
Oxidation of Hydroxymethyl or Aldehyde Precursors
Oxidation of 5-substituted 4-oxo-4H-pyran-2-carboxylic acid analogs, structurally related to pyrazine derivatives, has been achieved using various oxidizing agents such as silver oxide (Ag2O), manganese dioxide (MnO2), chromium trioxide (CrO3), and Jones reagent. These oxidations convert primary alcohol or aldehyde groups at position 2 into carboxylic acids.
| Oxidation Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Method A | Ag2O | Ambient temperature, aqueous medium | Mild oxidation, good selectivity |
| Method B (Sarett reagent) | CrO3 in pyridine | 24 h, room temperature | Effective but requires careful handling |
| Method C (Jones reagent) | CrO3 in acetone | 0–30 °C, 30 min | Fast reaction, orange-brown color development |
| Method D | MnO2 and CrO3 in water | 60 °C, 2 h | Suitable for larger scale |
Following oxidation, the crude product is typically purified by crystallization from ethanol or other solvents.
Esterification and Hydrolysis
Methyl esters of related pyrazine carboxylic acids can be prepared by esterification of the free acid using thionyl chloride in methanol or by acid-catalyzed esterification with hydrochloric acid in dioxane. These esters serve as intermediates for further transformations or hydrolysis back to the acid.
| Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | Thionyl chloride, methanol | -20 °C to reflux, 2.5 h | 61–65% | Dropwise addition, followed by reflux |
| Acid-catalyzed esterification | 4N HCl in dioxane | 60–80 °C, 4 h | 61% | Followed by solvent removal and precipitation |
These methods provide access to methyl 5-hydroxypyrazine-2-carboxylate and related esters, which can be hydrolyzed to the free acid as needed.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Applicability |
|---|---|---|---|---|
| Pd-Catalyzed Carbonylation + Hydrolysis | High regioselectivity, mild conditions | Requires Pd catalyst and CO pressure | Moderate to high | Suitable for complex pyrazine derivatives |
| Oxidation of Hydroxymethyl/Aldehyde Precursors | Variety of oxidizing agents available, scalable | Some reagents toxic or hazardous | Moderate to high | Broadly applicable to related heterocycles |
| Esterification and Hydrolysis | Straightforward, well-established | Moderate yields, requires purification | 61–65% | Useful for preparing esters as intermediates |
Research Findings and Experimental Data
- The palladium-catalyzed carbonylation method was reported to yield methyl esters in moderate to high yield, with subsequent alkaline hydrolysis providing the free acid efficiently.
- Oxidation methods using Jones reagent and Sarett reagent have been shown to produce the carboxylic acid in good purity and yield, with crystallization used for purification.
- Esterification of 5-hydroxypyrazine-2-carboxylic acid with thionyl chloride in methanol gave methyl esters in yields around 65%, demonstrating a reliable preparative route.
- Structural activity relationship studies on pyrazinoic acid analogs indicate that modifications at the ring and carboxylic acid position can influence biological activity, underscoring the importance of reliable synthetic access to these compounds.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated pyrazine derivatives, while reduction can produce hydroxylated or aminated pyrazine compounds.
Scientific Research Applications
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid | Pyrazine | Methyl (C4), ketone (C5), COOH (C2) | C₆H₆N₂O₃ | 154.12 | Carboxylic acid, ketone, methyl |
| 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid | Pyrazine | Ketone (C5), COOH (C2) | C₅H₄N₂O₃ | 140.10 | Carboxylic acid, ketone |
| Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate | Thienopyridazine | Methyl (C5), ketone (C4), ester (C7) | C₁₀H₁₀N₂O₃S | 238.26 | Ester, ketone, methyl, thiophene |
| 5-Hydroxypyrazine-2-carboxylic acid | Pyrazine | Hydroxyl (C5), COOH (C2) | C₅H₄N₂O₃ | 140.10 | Carboxylic acid, hydroxyl |
Key Observations :
- The methyl group in this compound increases lipophilicity (predicted logP ~0.5 vs. ~-0.2 for the non-methylated analog) and may enhance membrane permeability in drug candidates .
- Hydroxyl substitution (e.g., 5-hydroxypyrazine-2-carboxylic acid) introduces hydrogen-bonding capacity but reduces stability compared to ketone-containing analogs .
Key Findings :
- The methyl group in the target compound enhances bioactivity in kinase inhibition, as seen in GDC-0834’s selective BTK inhibition (IC₅₀ < 1 nM) .
- Thiophene-containing analogs (e.g., KF-16 to KF-19) exhibit fluorescence properties, enabling applications in chemical sensing .
- Non-methylated analogs are less explored in drug discovery but show utility in agrochemicals .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The carboxylic acid group ensures moderate aqueous solubility (~1–10 mg/mL at pH 7.4), while the methyl group reduces crystallinity, improving formulation flexibility .
- pKa : The carboxylic acid group has a pKa ~2.5, making the compound ionized at physiological pH .
- Metabolic Stability : The methyl group may slow hepatic oxidation compared to hydroxylated analogs, as inferred from GDC-0834’s pharmacokinetic studies .
Biological Activity
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (often referred to as its hydrochloride form) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₇ClN₂O₃
- Molecular Weight : 190.58 g/mol
- CAS Number : 2094139-61-2
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound has been shown to modulate enzyme activity, particularly those involved in oxidative stress responses and metabolic pathways. While specific molecular targets remain largely unidentified, it is believed that the compound can bind to protein receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting metabolic processes essential for cell survival. The exact pathways through which it exerts these effects are still under investigation, but initial findings are promising .
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at specific concentrations.
- The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating a potential alternative treatment option.
- Anticancer Activity Assessment :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Methylpyrazine-2-carboxylic acid | Lacks keto group at the 5-position | Limited antimicrobial activity |
| 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid | Lacks methyl group at the 4-position | Moderate anticancer potential |
| 4-Methyl-5-hydroxy-4,5-dihydropyrazine-2-carboxylic acid | Contains a hydroxyl group instead of keto group | Enhanced antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
